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molecular formula C9H11NO2 B101513 4-(1,3-Dioxolan-2-yl)aniline CAS No. 19073-14-4

4-(1,3-Dioxolan-2-yl)aniline

Cat. No. B101513
M. Wt: 165.19 g/mol
InChI Key: AGTSXXZWXWHAKH-UHFFFAOYSA-N
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Patent
US08551978B2

Procedure details

To a mixture of platinum dioxide (227 mg, 1.00 mmol) and sodium bicarbonate (420 mg, 5.00 mmol) under dry nitrogen was added a solution of 2-(4-nitrophenyl)-1,3-dioxolane (976 mg, 5.00 mmol) in EtOH (30.0 mL). The reaction mixture was bubbled with hydrogen for 15 min and then stirred under a hydrogen atmosphere (balloon) for 2 h. The reaction mixture was then filtered through a pad of Celite washing with MeOH. The filtrate was concentrated under reduced pressure to give the title compound (0.80 g, 96% yield).
Quantity
976 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
Quantity
227 mg
Type
catalyst
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].[N+:6]([C:9]1[CH:14]=[CH:13][C:12]([CH:15]2[O:19][CH2:18][CH2:17][O:16]2)=[CH:11][CH:10]=1)([O-])=O>CCO.[Pt](=O)=O>[O:16]1[CH2:17][CH2:18][O:19][CH:15]1[C:12]1[CH:13]=[CH:14][C:9]([NH2:6])=[CH:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
976 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1OCCO1
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
420 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
227 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred under a hydrogen atmosphere (balloon) for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was bubbled with hydrogen for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a pad of Celite
WASH
Type
WASH
Details
washing with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(OCC1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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